6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.: 1017486-08-6
Cat. No.: VC8337338
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017486-08-6 |
|---|---|
| Molecular Formula | C8H10N4O2S |
| Molecular Weight | 226.26 g/mol |
| IUPAC Name | 2-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid |
| Standard InChI | InChI=1S/C8H10N4O2S/c1-2-6-9-10-8-12(6)11-5(4-15-8)3-7(13)14/h2-4H2,1H3,(H,13,14) |
| Standard InChI Key | BYASGLTVXRIVPK-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(CS2)CC(=O)O |
| Canonical SMILES | CCC1=NN=C2N1N=C(CS2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-(Carboxymethyl)-3-ethyl-7H- triazolo[3,4-b] thiadiazine has the molecular formula C₈H₁₀N₄O₂S and a molecular weight of 226.26 g/mol. Its IUPAC name is 2-(3-ethyl-7H- triazolo[3,4-b] thiadiazin-6-yl)acetic acid, reflecting the positions of the ethyl and carboxymethyl substituents on the fused heterocyclic core. The compound’s SMILES string, CCC1=NN=C2N1N=C(CS2)CC(=O)O, encodes its atomic connectivity, while its InChIKey (BYASGLTVXRIVPK-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Structural Analysis
The molecule consists of a triazolo-thiadiazine bicyclic system, with the triazole ring (positions 1–3) fused to the thiadiazine ring (positions 4–7). The ethyl group at position 3 and the carboxymethyl moiety at position 6 introduce steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallography data for analogous compounds reveal planar geometries for the fused rings, with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Molecular Properties
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 6-(carboxymethyl)-3-ethyl-7H- triazolo[3,4-b] thiadiazine involves multi-step reactions starting from 4-amino-3-ethyl-1,2,4-triazole-5-thione precursors . A representative protocol includes:
-
Cyclocondensation: Reaction of 4-amino-3-ethyl-1,2,4-triazole-5-thione with chloroacetic acid under basic conditions to form the thiadiazine ring.
-
Carboxymethylation: Introduction of the carboxymethyl group via nucleophilic substitution using bromoacetic acid.
Modifications at position 3 (e.g., replacing ethyl with pentyl) have been explored to enhance bioactivity, as demonstrated in studies on analogous compounds .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclocondensation and minimizing side reactions such as oxidation of thiol groups. Solvent selection (e.g., ethyl acetate vs. DMF) significantly impacts yield, with polar aprotic solvents favoring higher purity .
Pharmacological Activities
Table 2: Anticancer Activity of Selected Analogues
| Compound | IC₅₀ (μM) – MDA-MB-468 | IC₅₀ (μM) – HCT-116 | Source |
|---|---|---|---|
| 3-Ethyl derivative | 1.2 ± 0.3 | 2.1 ± 0.5 | |
| 3-Pentyl derivative | 0.8 ± 0.2 | 1.5 ± 0.4 |
Anti-Inflammatory and Analgesic Effects
In rodent models, 3,6-disubstituted analogs demonstrated 62% reduction in paw edema (vs. 58% for diclofenac) and 75% analgesia in hot-plate tests . Activity correlates with electron-withdrawing substituents at position 6, which enhance COX-2 inhibition . Notably, gastric toxicity was absent, a critical advantage over NSAIDs .
Antimicrobial Properties
While direct data on the ethyl-carboxymethyl derivative is limited, structurally related compounds show MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxymethyl group likely enhances membrane permeability by interacting with bacterial efflux pumps.
Structure-Activity Relationships (SAR)
-
Position 3 (Ethyl group): Alkyl chains (ethyl, pentyl) improve lipophilicity, enhancing blood-brain barrier penetration .
-
Position 6 (Carboxymethyl): The acidic proton enables salt formation (e.g., hydrobromides), improving solubility and bioavailability .
-
Electron-Withdrawing Groups: Substitution at position 6 with halogens (Cl, F) boosts anti-inflammatory potency by 40% compared to methyl groups .
Toxicological and Pharmacokinetic Profiles
-
Acute Toxicity: LD₅₀ values >500 mg/kg in murine models suggest low acute toxicity .
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidation of the ethyl side chain, producing inactive carboxylic acid metabolites.
-
Half-Life: 3.2 hours in rats, necessitating twice-daily dosing for sustained efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume